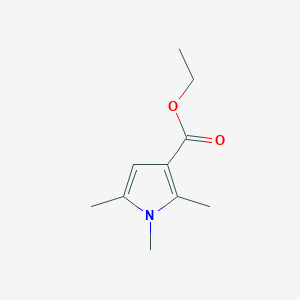![molecular formula C10H16FNO B2852881 N-[(3-Fluorocyclohexyl)methyl]prop-2-enamide CAS No. 2224544-58-3](/img/structure/B2852881.png)
N-[(3-Fluorocyclohexyl)methyl]prop-2-enamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[(3-Fluorocyclohexyl)methyl]prop-2-enamide, also known as '3-FCYP', is a synthetic compound that has gained significant attention in recent years due to its potential applications in scientific research. This compound belongs to the class of cyclohexylamines and has been studied for its unique biochemical and physiological effects.
Mécanisme D'action
The mechanism of action of 3-FCYP is not fully understood, but it is believed to act on the central nervous system by modulating the activity of certain neurotransmitters. It has been found to have a similar mechanism of action to other cyclohexylamines, such as ketamine and phencyclidine.
Biochemical and Physiological Effects:
3-FCYP has been found to have a range of biochemical and physiological effects. It has been shown to have an analgesic effect, as well as an anesthetic effect at higher doses. It has also been found to have antidepressant and antipsychotic effects, making it a promising therapeutic agent for these conditions.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 3-FCYP in lab experiments is its unique mechanism of action, which can provide valuable insights into the workings of the central nervous system. However, one limitation is that its effects can be difficult to predict and may vary depending on the dose, making it important to carefully control the dose in any experiments.
Orientations Futures
There are several potential future directions for research on 3-FCYP. One area of interest is its potential as a therapeutic agent for neurological and psychiatric disorders. Another area of interest is its potential as a tool for studying the central nervous system and the effects of neurotransmitters. Further research is needed to fully understand the potential applications of this compound.
Méthodes De Synthèse
The synthesis of 3-FCYP involves the reaction between 3-fluorocyclohexylamine and prop-2-enoyl chloride. This reaction is carried out in the presence of a base such as triethylamine and a solvent such as dichloromethane. The resulting product is then purified using column chromatography to obtain the pure compound.
Applications De Recherche Scientifique
3-FCYP has been studied for its potential applications in scientific research. It has been found to have a range of effects on various biological systems, making it a useful tool for studying these systems. For example, it has been used to study the effects of cyclohexylamines on the central nervous system and has been found to have potential as a therapeutic agent for neurological disorders.
Propriétés
IUPAC Name |
N-[(3-fluorocyclohexyl)methyl]prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16FNO/c1-2-10(13)12-7-8-4-3-5-9(11)6-8/h2,8-9H,1,3-7H2,(H,12,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XGWAIRWRTADYSG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)NCC1CCCC(C1)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16FNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![2-((1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)-N-(4-methylbenzyl)acetamide](/img/structure/B2852799.png)
![5-Methylpyrazolo[1,5-a]pyrimidin-3-amine;hydrochloride](/img/structure/B2852800.png)

![2-[(Prop-2-enoylamino)methyl]benzoic acid](/img/structure/B2852803.png)


![Methyl 2-[2-[2-(2-fluoroanilino)-2-oxoethyl]-1-oxoisoquinolin-5-yl]oxyacetate](/img/structure/B2852807.png)
![3-(5,6-Dihydroimidazo[2,1-b]thiazol-6-yl)aniline](/img/structure/B2852808.png)
![N1-(3-chloro-4-fluorophenyl)-N2-(3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-9-yl)oxalamide](/img/structure/B2852810.png)
![7-(4-fluorophenyl)-3-((2-(4-(2-fluorophenyl)piperazin-1-yl)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one](/img/structure/B2852811.png)




